REACTION_CXSMILES
|
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.BrBr.[C:15]1([C:23]([CH2:25][C:26]2[CH:33]=[CH:32][C:29]([O:30][CH3:31])=[CH:28][CH:27]=2)=[S:24])[CH:22]=[CH:21][C:18]([O:19][CH3:20])=[CH:17][CH:16]=1>ClC1C=CC=CC=1>[CH3:20][O:19][C:18]1[CH:17]=[CH:16][C:15]([C:23]2[S:24][C:33]3[CH:32]=[C:29]([O:30][CH3:31])[CH:28]=[CH:27][C:26]=3[CH:25]=2)=[CH:22][CH:21]=1 |f:0.1|
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
thiodesoxyanisoin
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(OC)C=C1)C(=S)CC1=CC=C(OC)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a thermometer, nitrogen gas inlet, 10 ml addition funnel
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
Dean-Stark trap with drying tube, magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
DISTILLATION
|
Details
|
10 ml of solvent is distilled off
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 minutes the reaction
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
A precipitate forms and is filtered off
|
Type
|
WASH
|
Details
|
The filter cake is washed with 50 ml of chlorobenzene
|
Type
|
WASH
|
Details
|
The filtrate is washed with water (2×50 ml), 5% sodium bicarbonate, 50 ml water, and 50 ml of 10% aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics are dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
then triturated with chlorobenzene
|
Type
|
FILTRATION
|
Details
|
The side product solid is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1SC2=C(C1)C=CC(=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 mg | |
YIELD: CALCULATEDPERCENTYIELD | 2.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |